molecular formula C30H20Cl2O6S2 B14328092 1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] CAS No. 98786-04-0

1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]

Cat. No.: B14328092
CAS No.: 98786-04-0
M. Wt: 611.5 g/mol
InChI Key: PJFMQOXIVKBVAP-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride groups under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The exact pathways and targets are subject to ongoing research and may vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3-aminophenoxy)benzene: This compound shares a similar aromatic structure but differs in its functional groups.

    1,3-Bis(4-aminophenoxy)benzene: Another related compound with amine groups instead of sulfonyl groups.

    1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium): This compound has a similar core structure but different substituents.

Uniqueness

1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] is unique due to its combination of sulfonyl and aromatic groups, which impart specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

98786-04-0

Molecular Formula

C30H20Cl2O6S2

Molecular Weight

611.5 g/mol

IUPAC Name

1,3-bis[4-(4-chlorophenyl)sulfonylphenoxy]benzene

InChI

InChI=1S/C30H20Cl2O6S2/c31-21-4-12-27(13-5-21)39(33,34)29-16-8-23(9-17-29)37-25-2-1-3-26(20-25)38-24-10-18-30(19-11-24)40(35,36)28-14-6-22(32)7-15-28/h1-20H

InChI Key

PJFMQOXIVKBVAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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